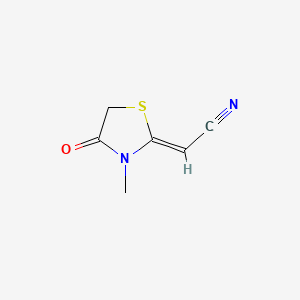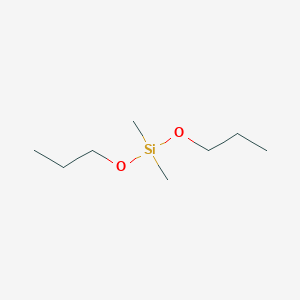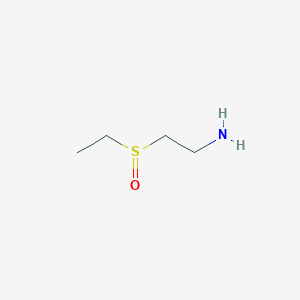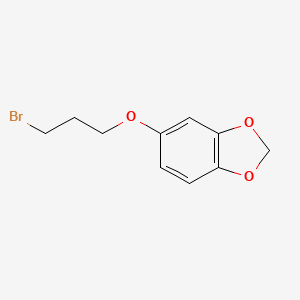
1-苯基-5,6-二氢吡啶-2(1H)-酮
描述
1-Phenyl-5,6-dihydropyridin-2(1H)-one, also known as PDP, is a heterocyclic compound with a pyridine ring and a carbonyl group. It has been widely studied for its potential applications in medicinal chemistry, particularly as a calcium channel blocker.
科学研究应用
抗高血压和冠状动脉血管扩张剂特性
1-苯基-5,6-二氢吡啶-2(1H)-酮衍生物已被确认为抗高血压剂和冠状动脉血管扩张剂。2-甲基-4-(3-硝基苯基)-1,4-二氢吡啶-3,5,6-三羧酸三乙酯等化合物通过烯胺与亚烯酸酯缩合合成,在心血管健康方面表现出重要的医学潜力(Abernathy, 1978)。
治疗支气管肺炎的潜力
1-苯基-5,6-二氢吡啶-2(1H)-酮衍生物已被探索用于治疗儿童支气管肺炎。这些化合物已显示出影响肺泡灌洗液中 TNF-α 和 IL-1β 的释放,并改变呼吸道上皮细胞中的 NF-κB 激活水平。它们的潜在治疗效果得到了分子对接模拟的支持(Ding & Zhong, 2022)。
光化学和光降解
某些衍生物的光化学性质,如 4-苯基-1,4-二氢吡啶-3,5-二羧酸酯,已被研究其荧光和磷光特性。这些化合物经历分子内电子转移过程,可用于开发新的光致电子转移系统。这种品质在光敏药物的背景下特别重要(Fasani et al., 2006)。
结构和电子转移特性
1-苯基-5,6-二氢吡啶-2(1H)-酮衍生物的合成和分析揭示了它们分子结构和电子转移特性的见解。这些包括 2,5-二二茂铁基-1-苯基-1H-吡咯等新型化合物,它们表现出显着的电子离域和电化学性质(Hildebrandt et al., 2011)。
抗菌应用
1-苯基-5,6-二氢吡啶-2(1H)-酮的几个衍生物已被合成并评估其抗菌特性。这些化合物已证明对各种细菌和真菌菌株有效,表明它们作为抗菌剂的潜力(Desai et al., 2015)。
属性
IUPAC Name |
1-phenyl-2,3-dihydropyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZTDWTGXBVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
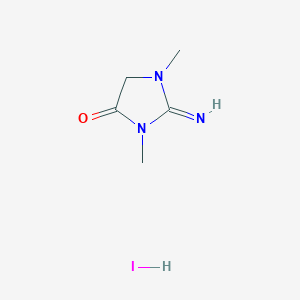


![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
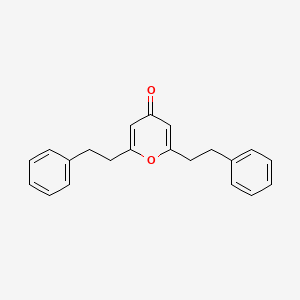

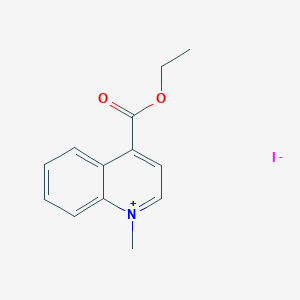
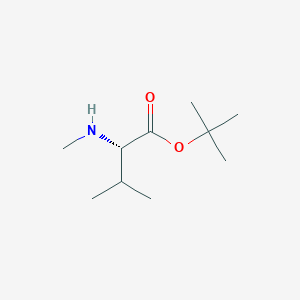
![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
